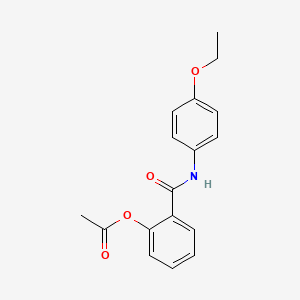
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is an organic compound with the molecular formula C25H28O3 It is a derivative of benzamide, characterized by the presence of an acetyloxy group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- typically involves the acylation of benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with acetic anhydride in the presence of a base such as pyridine. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the acetyloxy and ethoxyphenyl groups.
2-Hydroxybenzamide: A precursor in the synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-.
4-Ethoxybenzamide: A related compound with similar structural features.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is unique due to the presence of both acetyloxy and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
111752-56-8 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[2-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)18-17(20)15-6-4-5-7-16(15)22-12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
DIACOYQUAUWNQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















